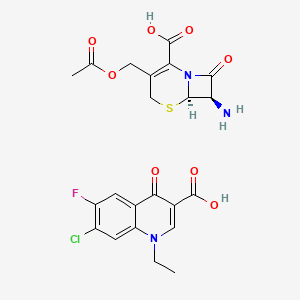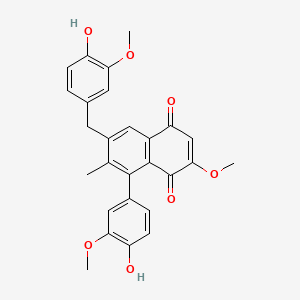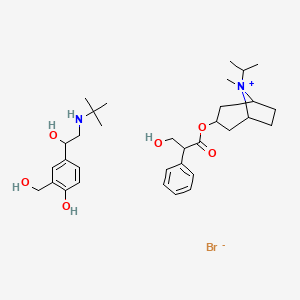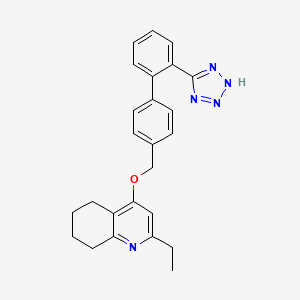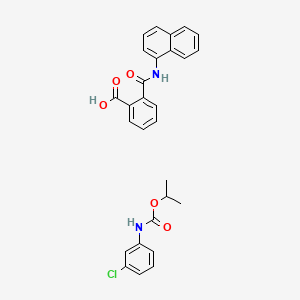
MorCran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MorCran is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MorCran involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Cyclization: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.
Final Conversion: Intermediate B is then converted to this compound through a series of reactions involving reagents such as acids, bases, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the initial reactions.
Continuous Flow Reactors: Continuous flow reactors are employed for subsequent steps to enhance efficiency and control.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
MorCran undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts such as palladium, platinum, and nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with different functional groups.
Substitution: Substituted this compound compounds with new functional groups.
Aplicaciones Científicas De Investigación
MorCran has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of MorCran involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
MorCran can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound X: Similar in structure but differs in its reactivity and applications.
Compound Y: Shares some chemical properties but has different biological activities.
Compound Z: Used in similar industrial applications but has a different mechanism of action.
Propiedades
Número CAS |
8003-35-8 |
|---|---|
Fórmula molecular |
C28H25ClN2O5 |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylcarbamoyl)benzoic acid;propan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H13NO3.C10H12ClNO2/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h1-11H,(H,19,20)(H,21,22);3-7H,1-2H3,(H,12,13) |
Clave InChI |
FEXLHVIHSUHEEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC=C1)Cl.C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



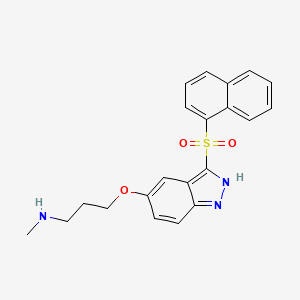
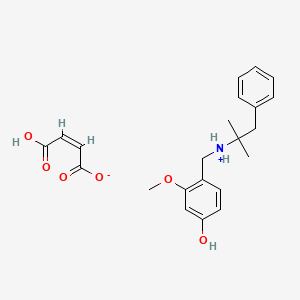

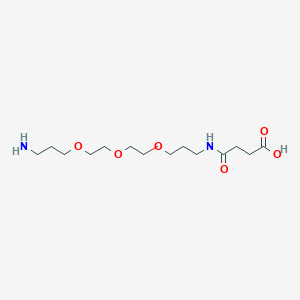
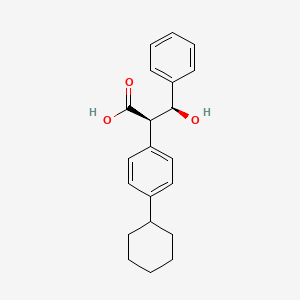
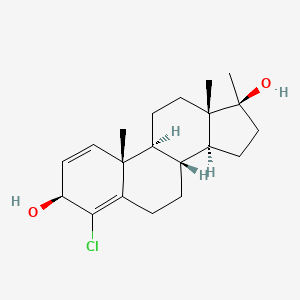
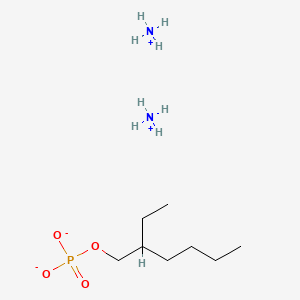
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
